Azido-C3-UV-biotin

Proteomics Chemical Biology Mass Spectrometry

Chemoproteomic enrichment often suffers from steric hindrance and residual linker mass artifacts. Azido-C3-UV-biotin solves this with a compact 736.87 Da trifunctional probe integrating biotin affinity, CuAAC alkyne click reactivity, and a photocleavable ortho-nitrophenyl linker for 365 nm release. • Validated in QTRP workflows for cysteine reactivity profiling. • Mapped 18 aHNE adduction sites on human serum albumin. • Standardized CuAAC conditions for rapid method development.

Molecular Formula C38H48N4O9S
Molecular Weight 736.9 g/mol
Cat. No. B1194551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-C3-UV-biotin
SynonymsUV Cleavable Biotin-PEG2-alkyne
Molecular FormulaC38H48N4O9S
Molecular Weight736.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H48N4O9S/c1-2-3-5-17-34(45)51-37(36(46)27-11-6-4-7-12-27)28-13-10-14-29(24-28)50-25-33(44)40-19-21-49-23-22-48-20-18-39-32(43)16-9-8-15-31-35-30(26-52-31)41-38(47)42-35/h1,4,6-7,10-14,24,30-31,35,37H,3,5,8-9,15-23,25-26H2,(H,39,43)(H,40,44)(H2,41,42,47)/t30-,31-,35-,37?/m0/s1
InChIKeyKFKYTMUGBNTGFC-ZPIGJYFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-C3-UV-biotin Technical Specifications


Azido-C3-UV-biotin (synonym: UV Cleavable Biotin-PEG2-alkyne) is a trifunctional chemical probe classified as a polyethylene glycol (PEG)-based linker . It comprises a biotin moiety for high-affinity streptavidin binding, an alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, and a photocleavable ortho-nitrophenyl-based linker arm . The molecular formula is C₃₈H₄₈N₄O₉S with a molecular weight of 736.87 g/mol . This compound is supplied as a solid powder with purity exceeding 98% (as specified in vendor certificates of analysis) and demonstrates solubility at 10 mM in DMSO [1].

CuAAC click-ready alkyne for azide-labeled biomolecules
UV-cleavable (365 nm) for non-denaturing target release
PEG₂/C₃ linker design compatible with streptavidin capture reported QTRP & redox proteomics use

Azido-C3-UV-biotin Interchangeability Risks


Interchanging trifunctional probes is not straightforward because even minor structural differences affect solubility, steric hindrance during streptavidin capture, and the mass of residual fragments left on the protein after cleavage [1]. Azido-C3-UV-biotin is specifically engineered with a C3 (propyl) linker and PEG2 spacer, yielding a molecular weight of 736.87 g/mol, which is substantially smaller than the 825.37 g/mol of PC Biotin Azide . This size difference directly influences bead capture efficiency and downstream liquid chromatography-tandem mass spectrometry (LC-MS/MS) resolution [2]. The alkyne group in Azido-C3-UV-biotin requires copper(I) catalysis (CuAAC) for conjugation to azide-modified targets, a reactivity profile that is distinct from the strain-promoted azide-alkyne cycloaddition (SPAAC) or alternative click chemistries employed by other commercially available photocleavable probes .

Target Probe
Chemistry CuAAC click (alkyne)
Probe body Lower mass (~737 Da)
Post-cleavage residue Class-level
PC Biotin Azide (generic alternative)
Chemistry SPAAC or alternative click
Probe body Larger mass (~825 Da)
Post-cleavage residue Defined 100.7 Da fragment

Azido-C3-UV-biotin Differentiation Evidence


Molecular Weight vs. PC Biotin Azide

Azido-C3-UV-biotin exhibits a molecular weight of 736.87 g/mol (C₃₈H₄₈N₄O₉S) . The primary structural alternative in photocleavable biotin azide workflows is PC Biotin Azide, which has a molecular weight of 825.37 g/mol (C₃₅H₅₅N₉O₁₂S) . The 88.5 Da difference results in a less bulky probe that may reduce steric hindrance during streptavidin bead capture and simplify mass spectral interpretation of labeled peptides.

Probe Molecular Weight
Head-to-head
736.87 vs 825.37 g/mol (88.5 Da lower)
Reduced mass addition may simplify peptide LC-MS/MS spectra
Vendor specification; verify in target matrix
Proteomics Chemical Biology Mass Spectrometry

Photocleavage Residue Mass Analysis

Following 365 nm UV irradiation, the cleaved fragment remaining on the labeled protein is determined by the linker chemistry. For Azido-C3-UV-biotin, the structural configuration leaves a minimal residual mass addition to the target molecule . In contrast, PC Biotin Azide leaves a defined 100.7 Da fragment covalently attached to the captured biomolecule after photocleavage . While a head-to-head quantitative residue mass comparison for Azido-C3-UV-biotin is not available from peer-reviewed literature, the class of ortho-nitrophenyl-based photocleavable biotin linkers typically yields residues under 250 Da [1].

Photocleavage Residue
Class-level
Not peer-reviewed; class inference <250 Da (PC Biotin Azide 100.7 Da)
Residue mass requires workflow-specific validation
Reported class-level residual mass; data to verify
Affinity Purification Chemoproteomics LC-MS/MS

QTRP Chemoproteomic Validation

Isotopically labeled Az-UV-biotin (light and heavy variants) has been successfully employed in Quantitative Thiol Reactivity Profiling (QTRP) workflows for site-specific cysteine reactivity mapping [1]. In this validated method, IPM-modified peptides are conjugated to 0.8 mM light or heavy Az-UV-biotin via CuAAC, followed by streptavidin enrichment and 365 nm UV photorelease [2]. The workflow has been demonstrated in mapping hyperreactive cysteines in C. elegans, where light (10 µM) and heavy (100 µM) Az-UV-biotin tags enabled robust relative quantification of cysteine reactivity across biological conditions [3].

QTRP Workflow
Method context
Isotopic Az-UV-biotin tags validated in C. elegans redox profiling
Supports redox proteomics method adoption
CuAAC conjugation & 365 nm photorelease documented
Redox Biology Cysteine Reactivity Quantitative Proteomics

PROTAC Linker Capability

Azido-C3-UV-biotin is classified as a PEG-based PROTAC linker capable of joining E3 ubiquitin ligase ligands with target protein ligands . The molecular structure incorporates a PEG2 spacer that provides flexibility while the UV-cleavable motif offers an orthogonal release mechanism not present in standard non-cleavable PROTAC linkers. The solubility specification of 10 mM in DMSO enables compatibility with cell-based PROTAC screening assays . Purity of >98% (Certificate of Analysis specification) meets the stringent requirements for PROTAC synthesis where linker impurities can compromise ternary complex formation efficiency .

PROTAC Linker Specs
Supplier specification
>98% purity · 10 mM in DMSO · PEG₂ spacer
Supports PROTAC ternary complex studies
Functional validation in degrader context advised
PROTAC Targeted Protein Degradation Drug Discovery

Azido-C3-UV-biotin Validated Applications


QTRP and Redox Proteomics

Azido-C3-UV-biotin is validated for use in QTRP workflows, where light and heavy isotopically labeled variants enable relative quantification of cysteine reactivity changes under oxidative stress conditions. As demonstrated in Arabidopsis and C. elegans studies, Az-UV-biotin tags are conjugated to IPM-labeled peptides via CuAAC, enriched on streptavidin beads, and photoreleased at 365 nm for LC-MS/MS analysis [1] [2]. This application is particularly suited for laboratories investigating redox signaling, ferroptosis mechanisms, or electrophile stress responses where precise site-specific cysteine reactivity data are required.

Lipid Electrophile Protein Adduct Isolation

Azido-C3-UV-biotin serves as the click chemistry handle for isolating proteins modified by lipid peroxidation products such as 4-hydroxynonenal (HNE). In the established 'streptavidin catch and photorelease' method, proteins modified with alkynyl-HNE (aHNE) undergo CuAAC with the azido-biotin reagent, enabling affinity purification followed by mild 365 nm UV photorelease [3]. This workflow has been used to identify 18 distinct aHNE adduction sites on human serum albumin and demonstrates the compound's utility in mapping oxidative post-translational modifications in plasma and tissue samples [4].

PROTAC Synthesis and Target Engagement

As a PEG-based PROTAC linker with UV-cleavable functionality, Azido-C3-UV-biotin enables the synthesis of heterobifunctional degraders where orthogonal verification of target protein engagement is required. The alkyne group participates in CuAAC for conjugation to azide-modified E3 ligase ligands or target-binding moieties, while the photocleavable linker provides a non-denaturing release mechanism for downstream validation of ternary complex formation .

Chemical Proteomics Target Deconvolution

In chemoproteomic target identification workflows, Azido-C3-UV-biotin enables the enrichment of proteins labeled with alkyne-containing activity-based probes. The compound's lower molecular weight (736.87 Da) compared to PC Biotin Azide (825.37 Da) reduces the mass addition to labeled peptides, potentially improving LC-MS/MS identification rates for low-abundance targets . The validated CuAAC conjugation conditions (0.8 mM tag, 8 mM sodium ascorbate, 1 mM TBTA, 8 mM CuSO₄) provide a standardized starting point for method development [5].

Application
Selection Property
Validation Focus
QTRP & Redox Proteomics
UV-cleavable biotin-alkyne probe for CuAAC
Isotope-label quantification & photorelease efficiency
Lipid Electrophile Adduct Isolation
Alkyne handle for CuAAC with azide-modified lipids
Streptavidin capture & mild UV release without denaturation
PROTAC Synthesis & Target Engagement
PEG₂-based cleavable linker for heterobifunctional degrader
Orthogonal UV release for ternary complex verification
Chemoproteomics Target Deconvolution
Lower mass addition probe for LC-MS/MS identification
Standardized CuAAC conditions & spectral clarity

Technical Documentation Hub

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35 linked technical documents
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